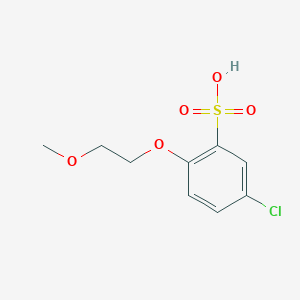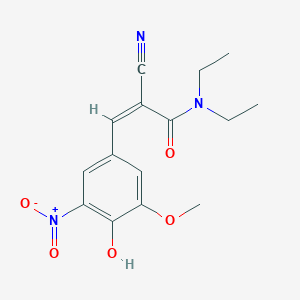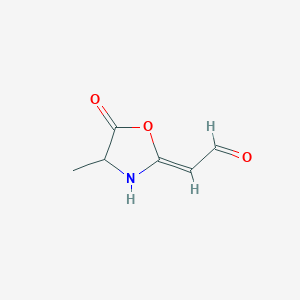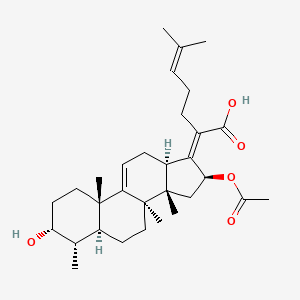
Resorcinol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless crystal that is soluble in water and various organic solvents such as ethanol and ether . The compound is primarily used as a labeling agent in chemical research to track atomic movements in reactions and as an internal reference material in nuclear magnetic resonance (NMR) experiments .
Aplicaciones Científicas De Investigación
Productos farmacéuticos
Resorcinol-d4 se utiliza en la industria farmacéutica para la síntesis de varios fármacos. Su naturaleza deuterada lo convierte en una herramienta valiosa en estudios farmacocinéticos y metabólicos, ya que puede utilizarse para rastrear la vía de los fármacos dentro del cuerpo. Esto es particularmente útil en el desarrollo de nuevos medicamentos, donde la comprensión del metabolismo y la distribución de un fármaco es crucial {svg_1}.
Compuestos de caucho
En la producción de compuestos de caucho, como neumáticos, mangueras y correas, this compound juega un papel fundamental. Actúa como un agente de unión que mejora la adhesión entre el caucho y los materiales de refuerzo como la tela y el acero. Esto da como resultado una mayor durabilidad y rendimiento de los productos de caucho {svg_2}.
Polímeros
This compound participa en la síntesis de polímeros, donde contribuye al proceso de polimerización. Puede utilizarse para crear estructuras poliméricas novedosas con mejor estabilidad térmica y propiedades mecánicas. Estos polímeros encuentran aplicaciones en diversos campos, incluidas las industrias automotriz y aeroespacial {svg_3}.
Aditivos para polímeros
Como aditivo para polímeros, this compound se utiliza para mejorar las propiedades de los plásticos. Sirve como absorbente de rayos UV y retardante de llama, lo que prolonga la vida útil de los plásticos y mejora su perfil de seguridad. Esto es particularmente importante en los productos de consumo que están expuestos a la luz solar o a altas temperaturas {svg_4}.
Compuestos
This compound también se utiliza en la fabricación de compuestos, que son materiales hechos de dos o más sustancias diferentes. En los compuestos de madera, por ejemplo, mejora la unión entre las fibras de madera, dando como resultado materiales más fuertes y duraderos adecuados para la construcción y los muebles {svg_5}.
Fotoresistencias
En el campo de la electrónica, this compound se utiliza en la formulación de fotoresistencias, que son materiales sensibles a la luz que se utilizan en el proceso de fotolitografía para crear patrones intrincados en sustratos. El compuesto deuterado proporciona una mejor resolución y estabilidad, lo cual es esencial para la producción de dispositivos microelectrónicos {svg_6}.
Mecanismo De Acción
Target of Action
Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .
Mode of Action
Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .
Biochemical Pathways
Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Result of Action
The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .
Action Environment
The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.
Análisis Bioquímico
Biochemical Properties
Resorcinol-d4 plays a significant role in biochemical reactions. It exhibits a stable complexation with keratin-7 . The highly electronegative nature of oxygen atoms contributes effectively to the binding affinity of this compound towards keratin-7 . Docking analysis showed that the steric factor plays the major role in the keratolytic activity of this compound .
Cellular Effects
It is known that this compound has a notable change in the overall electronic properties of resorcinol upon the abstraction of the hydroxyl protons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found that binding occurs between hydroxyl groups of this compound and phosphorus oxygen bonds (P–O) of the DNA skeleton . This interaction may influence enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits different rotameric configurations, which may influence its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully studied. It is known that this compound has potential hazards to human health, which may also apply to animal models .
Metabolic Pathways
It is known that this compound interacts with the DNA phosphate skeleton .
Transport and Distribution
It is known that this compound binds to the DNA phosphate skeleton, which may influence its localization or accumulation .
Subcellular Localization
It is known that this compound binds to the DNA phosphate skeleton, which may direct it to specific compartments or organelles .
Métodos De Preparación
This compound is typically synthesized by reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O), replacing hydrogen atoms with deuterium atoms . This method ensures the incorporation of deuterium into the resorcinol molecule, resulting in the formation of this compound. Industrial production methods for resorcinol itself include the disulfonation of benzene followed by neutralization, acidification, extraction, and distillation .
Análisis De Reacciones Químicas
Resorcinol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Substitution: Halogenation, alkylation, and acylation reactions can occur at the 2-, 4-, and 6-positions of the aromatic ring, facilitated by reagents
Propiedades
Número CAS |
751455-55-7 |
|---|---|
Fórmula molecular |
C₆H₂D₄O₂ |
Peso molecular |
114.14 |
Sinónimos |
1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
